molecular formula C12H14O3 B6596732 4-methyl-2-oxo-4-phenylpentanoic acid CAS No. 217195-70-5

4-methyl-2-oxo-4-phenylpentanoic acid

Cat. No. B6596732
CAS RN: 217195-70-5
M. Wt: 206.24 g/mol
InChI Key: JQFGKPKESVXEOM-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-4-phenylpentanoic acid (MOPPA) is a naturally occurring carboxylic acid belonging to the family of alpha-keto acids. It is an important intermediate in the metabolism of amino acids and has been studied extensively in the fields of biochemistry and physiology. MOPPA is known to play an important role in many metabolic pathways and is involved in the synthesis of several important substances, including hormones, neurotransmitters, and vitamins. Furthermore, MOPPA has been studied for its potential therapeutic effects in various diseases, such as diabetes, obesity, and cancer.

Scientific Research Applications

4-methyl-2-oxo-4-phenylpentanoic acid has been studied extensively in the fields of biochemistry and physiology. It has been found to be involved in the synthesis of several important substances, including hormones, neurotransmitters, and vitamins. Furthermore, 4-methyl-2-oxo-4-phenylpentanoic acid has been studied for its potential therapeutic effects in various diseases, such as diabetes, obesity, and cancer. 4-methyl-2-oxo-4-phenylpentanoic acid has also been studied for its role in the regulation of glucose and lipid metabolism, as well as its ability to modulate the activity of certain enzymes.

Mechanism of Action

4-methyl-2-oxo-4-phenylpentanoic acid is known to be involved in several metabolic pathways. It is known to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis. In addition, 4-methyl-2-oxo-4-phenylpentanoic acid is known to act as an agonist of the enzyme phosphoenolpyruvate carboxykinase, which is involved in gluconeogenesis. Furthermore, 4-methyl-2-oxo-4-phenylpentanoic acid has been found to modulate the activity of several other enzymes, including pyruvate dehydrogenase and citrate synthase.
Biochemical and Physiological Effects
4-methyl-2-oxo-4-phenylpentanoic acid has been found to have several biochemical and physiological effects. It has been found to modulate the activity of several enzymes involved in glucose and lipid metabolism, as well as its ability to modulate the activity of certain hormones and neurotransmitters. In addition, 4-methyl-2-oxo-4-phenylpentanoic acid has been found to have anti-inflammatory, anti-obesity, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-methyl-2-oxo-4-phenylpentanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is that 4-methyl-2-oxo-4-phenylpentanoic acid is relatively easy to synthesize and is readily available in the laboratory. Furthermore, it is a relatively stable compound, making it ideal for use in long-term experiments. On the other hand, 4-methyl-2-oxo-4-phenylpentanoic acid is a relatively weak acid, making it difficult to use in certain experiments. It is also not very soluble in water, making it difficult to use in certain solvents.

Future Directions

4-methyl-2-oxo-4-phenylpentanoic acid has a wide range of potential applications in the fields of biochemistry and physiology. Future research should focus on further elucidating the role of 4-methyl-2-oxo-4-phenylpentanoic acid in metabolic pathways, as well as its potential therapeutic effects in various diseases. In addition, further research should investigate the potential of 4-methyl-2-oxo-4-phenylpentanoic acid to modulate the activity of various enzymes and hormones, as well as its ability to modulate the activity of various neurotransmitters. Finally, further research should investigate the potential of 4-methyl-2-oxo-4-phenylpentanoic acid to be used as a drug in the treatment of various diseases.

properties

IUPAC Name

4-methyl-2-oxo-4-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,8-10(13)11(14)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFGKPKESVXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxo-4-phenylpentanoic acid

CAS RN

217195-70-5
Record name 4-methyl-2-oxo-4-phenylpentanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the instructions for 4-(1,3-benzodioxol-4-yl)-N-(quinolin-5-yl)-4-methyl-2-oxopentanamide (Example 12) after chromatography on silica gel, 370 mg of N-(quinolin-5-yl)-)-4-methyl-2-oxo-4-phenylpentanamide is obtained from 515 mg of 4-methyl-2-oxo-4-phenylpentanoic acid (WO98/54159). Flash point: 98-99° C.
Name
4-(1,3-benzodioxol-4-yl)-N-(quinolin-5-yl)-4-methyl-2-oxopentanamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
4-methyl-2-oxo-4-phenylpentanamide
Quantity
0 (± 1) mol
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Reaction Step Two

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